molecular formula C11H17NO4 B1527513 tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate CAS No. 1105662-87-0

tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

Cat. No.: B1527513
CAS No.: 1105662-87-0
M. Wt: 227.26 g/mol
InChI Key: DHTIDVBYPXKXSK-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known to be a building block used as a precursor in the synthesis of thia and oxa-azaspiro .

Mode of Action

The compound can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles . This interaction with its targets leads to the formation of new compounds.

Biochemical Pathways

Its role as a precursor in the synthesis of thia and oxa-azaspiro suggests that it may be involved in the biochemical pathways leading to these compounds.

Pharmacokinetics

It is known to have a high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

The result of the action of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is the generation of a series of small-ring spirocycles through [3+2] cycloadditions with dipolariphiles . These spirocycles can be further used in various chemical reactions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stored at a temperature between 2-8°C . Additionally, the compound’s reactivity may be affected by the presence of other chemicals in its environment.

Biochemical Analysis

Biochemical Properties

tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate: plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to undergo [3+2] cycloadditions with dipolarophiles, generating small-ring spirocycles . This interaction is crucial for the synthesis of complex molecules and can be utilized in drug development and other biochemical applications. The compound’s interaction with enzymes and proteins can lead to the formation of stable complexes, influencing the activity and function of these biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to a decrease in its activity over time . Long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating enzyme activity and gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with enzymes can alter their activity, leading to changes in metabolic pathways. For instance, it may affect the synthesis and degradation of specific metabolites, thereby influencing cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s activity and function, as its distribution within specific cellular compartments can determine its ability to interact with target biomolecules.

Subcellular Localization

The subcellular localization of This compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within specific subcellular regions can influence its ability to interact with target biomolecules, thereby affecting its activity and function.

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-6-8(7-12)5-9(13)15-4/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTIDVBYPXKXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC(=O)OC)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718780
Record name tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105662-87-0
Record name tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Oxo-azetidine-1-carboxylic acid tert-butyl ester (1.67 g; 9.7 mmol) and methoxycarbonyl-methylene-triphenylphosphorane (3.42 g; 10.25 mmol) are dissolved in toluene (5 ml), refluxed for 2.5 hours and left over night at room temperature. The precipitate is filtered off, washed with TBME, and the filtrate purified via chromatography (TBME/hexane 2:8>3:7) to yield the title compound as colorless crystals. 1H-NMR (400 MHz; DMSO-d6): 5.90 (m, 1H); 4.71 (bs, 2H); 4.58 (bs, 2H); 3.67 (s, 3H); 1.42 (s, 9H). MS (m/z) ES+: 171 (10; MH+ minus tert-butyl); 57 (100).
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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